Cas no 2327-67-5 (Benzenamine,4-methyl-N-(triphenylphosphoranylidene)-)

2327-67-5 structure
Nome do Produto:Benzenamine,4-methyl-N-(triphenylphosphoranylidene)-
Benzenamine,4-methyl-N-(triphenylphosphoranylidene)- Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzenamine,4-methyl-N-(triphenylphosphoranylidene)-
- (4-methylphenyl)imino-triphenyl-λ<sup>5</sup>-phosphane
- (4-methylphenyl)imino-triphenyl-
- [(4-methylphenyl)imino](triphenyl)phosphorane
- AC1L2OKX
- AC1Q4TPK
- AR-1H8195
- EINECS 219-042-8
- N-(4-methylphenyl)triphenyliminophosphorane
- N-(p-tolyl)-P,P,P-triphenylphosphine imide
- N-p-tolyltriphenylphosphinimine
- NSC126620
- N-triphenylphosphoranylidene-p-toluidine
- N-Triphenylphosphoranyliden-p-toluidin
- DTXSID10177838
- P,P-Triphenyl-N-p-tolylphosphine imide
- NS00027392
- P,P,P-Triphenyl-N-p-tolylphosphine imide
- (4-Methylphenyl)imino-tri(phenyl)-lambda5-phosphane
- Phosphine imide, P,P,P-triphenyl-N-p-tolyl-
- Phosphine imide,P,P-triphenyl-N-p-tolyl-
- 2327-67-5
- N-(Triphenylphosphoranylidene)-p-toluidine
- NSC 126620
- SCHEMBL11949261
- NSC-126620
- AKOS004904367
- N1-(1,1,1-Triphenyl-lambda5-phosphanylidene)-4-methylaniline
- Benzenamine, 4-methyl-N-(triphenylphosphoranylidene)-
- LFAILBFSCZZJAD-UHFFFAOYSA-N
- [(4-Methylphenyl)imino](triphenyl)phosphorane #
-
- Inchi: InChI=1S/C25H22NP/c1-21-17-19-22(20-18-21)26-27(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20H,1H3
- Chave InChI: LFAILBFSCZZJAD-UHFFFAOYSA-N
- SMILES: CC1C=CC(N=P(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1
Propriedades Computadas
- Massa Exacta: 367.14916
- Massa monoisotópica: 367.149
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 27
- Contagem de Ligações Rotativas: 4
- Complexidade: 434
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 12.4A^2
- XLogP3: 6.8
Propriedades Experimentais
- Densidade: 1.06
- Ponto de ebulição: 523.3°Cat760mmHg
- Ponto de Flash: 270.3°C
- Índice de Refracção: 1.595
- PSA: 12.36
- LogP: 5.80420
Benzenamine,4-methyl-N-(triphenylphosphoranylidene)- Literatura Relacionada
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
2. Book reviews
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
2327-67-5 (Benzenamine,4-methyl-N-(triphenylphosphoranylidene)-) Produtos relacionados
- 2325-27-1(N-(Triphenylphosphoranylidene)aniline)
- 2227902-30-7(rac-(1R,3R)-3-(3-chloro-2,4-difluorophenyl)-2,2-dimethylcyclopropan-1-amine)
- 12036-09-8(Rhenium oxide (ReO2))
- 1396861-48-5(3-{1-[2-(2-chlorophenyl)acetyl]piperidin-3-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2171585-06-9(tert-butyl 5-cyclopropyl-1-oxa-4,8-diazaspiro5.5undecane-8-carboxylate)
- 1261450-15-0(3-Chloro-2'-iodo-3'-(trifluoromethyl)propiophenone)
- 1261575-93-2(3-(2,3-Difluorophenyl)-6-methoxypyridine-2-acetonitrile)
- 1806883-58-8(3-(Difluoromethyl)-2-hydroxy-6-nitropyridine-5-carboxylic acid)
- 731776-66-2(<br>4-(2-furylmethyl)-5-[3-(morpholin-4-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3- thiol)
- 2172114-42-8(2-N-cyclopentyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidoacetic acid)
Fornecedores recomendados
钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel

Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel

Wuhan brilliant Technology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
